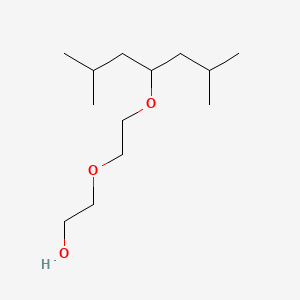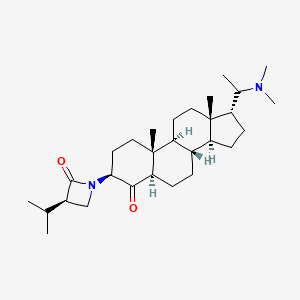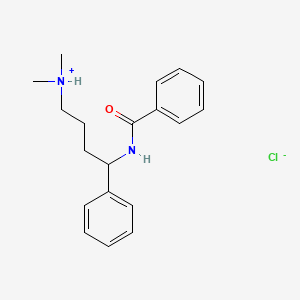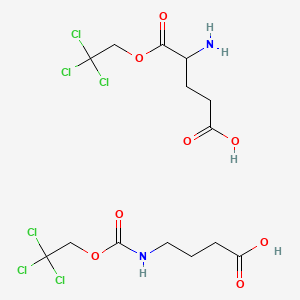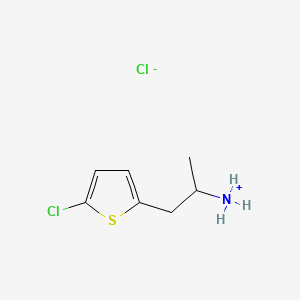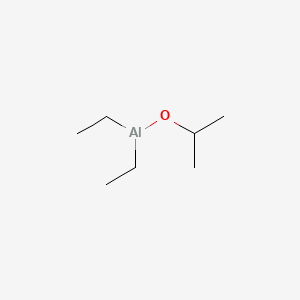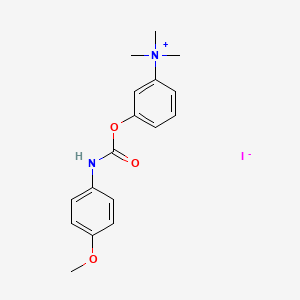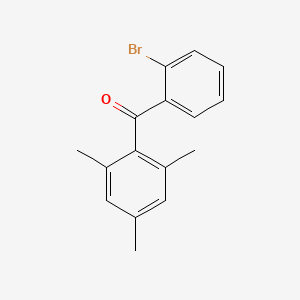
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of two cyclohexyl groups, each substituted with an ethyl and a propyl group, respectively. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves the following steps :
Starting Materials: The synthesis begins with trans-4-ethylcyclohexyl phenol and trans-4-propylcyclohexyl phenol.
Formation of Sulfonic Aromatic Ester: These phenols react with sulfonyl chloride to form sulfonic aromatic esters.
Palladium-Catalyzed Carbonyl Insertion: The sulfonic aromatic esters undergo a palladium-catalyzed carbonyl insertion reaction with alkyl alcohols to form the ester compounds.
Hydrolysis: The ester compounds are then hydrolyzed to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are mild, and the process is designed to be environmentally friendly, with recyclable catalysts and minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-butylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-methylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-cyclohexyl ester
Uniqueness
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in specialized applications, such as the production of liquid crystals .
Propriétés
Numéro CAS |
72928-03-1 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
Clé InChI |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


